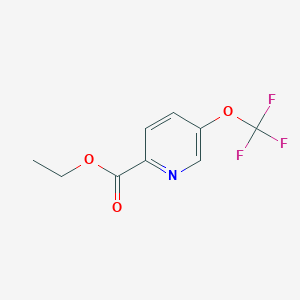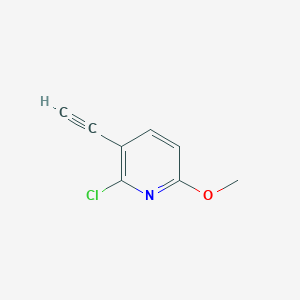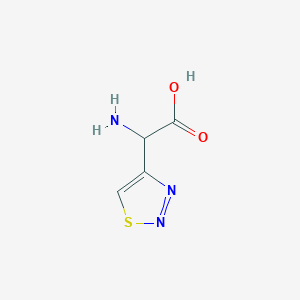
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is an organic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyanoacetamide.
Oximation: Cyanoacetamide undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide.
Etherification: The oxime is then etherified to produce 2-ethoxyiminoacetamide.
Phosphorus Oxychloride Reaction: This intermediate reacts with phosphorus oxychloride to form ethoxymethylenemalononitrile.
Aminolysis: The product undergoes aminolysis to yield 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.
Bromination and Cyclization: Bromination followed by cyclization with potassium thiocyanate results in the formation of the desired thiadiazole ring.
Hydrolysis: Finally, hydrolysis of the nitrile group yields this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can also occur, especially at the thiadiazole ring.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products:
Oxidation: Oxidation typically yields nitroso or nitro derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in various substituted thiadiazole derivatives.
科学的研究の応用
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways: The compound may influence cellular pathways related to oxidative stress and apoptosis.
類似化合物との比較
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but differs in its substitution pattern.
2-(2-Aminothiazol-4-yl)acetic acid: This compound features a thiazole ring instead of a thiadiazole ring.
Uniqueness: 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity .
特性
分子式 |
C4H5N3O2S |
|---|---|
分子量 |
159.17 g/mol |
IUPAC名 |
2-amino-2-(thiadiazol-4-yl)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c5-3(4(8)9)2-1-10-7-6-2/h1,3H,5H2,(H,8,9) |
InChIキー |
KRBISRDRRONYDV-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NS1)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


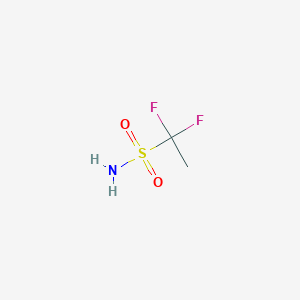
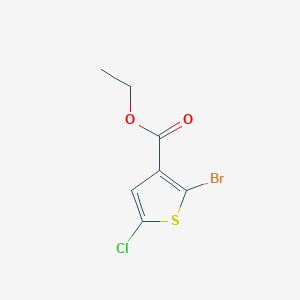
![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
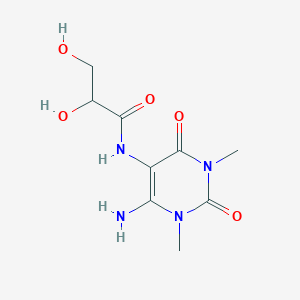


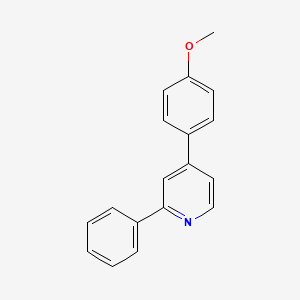

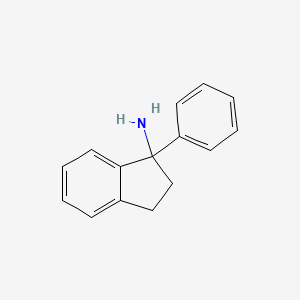

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
